LY2780301 -

LY2780301

Catalog Number: EVT-273959
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY2780301 is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor LY2780301 binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway, thereby leading to inhibition of cell proliferation and the induction of apoptosis in tumor cells. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
Source and Classification

LY2780301 was developed by Eli Lilly and Company as part of their ongoing research into targeted cancer therapies. It falls under the classification of protein kinase inhibitors, specifically targeting the p70S6 kinase and AKT pathways. These pathways are integral to cellular processes such as protein synthesis, cell growth, and survival, making them crucial targets for therapeutic intervention in cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of LY2780301 involves several key steps, which can be summarized as follows:

  1. Starting Materials: The synthesis begins with specific amino amide derivatives that are reacted with aromatic aldehydes to form fused pyrrolothienopyrimidine structures.
  2. Reactions: Subsequent reactions involve the use of thiourea derivatives and isothiocyanates, leading to the formation of thieno [3,2-b]pyrrole-3-carboxylic acid ethyl esters.
  3. Characterization: The synthesized compounds are characterized using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures. For instance, shifts in NMR spectra indicate the presence of specific functional groups, which are essential for confirming the identity of LY2780301.

The detailed synthesis pathway demonstrates that careful selection of starting materials and reaction conditions is crucial for obtaining high yields of the desired compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of LY2780301 can be described by its unique arrangement of atoms which facilitates its function as an inhibitor. The compound features a fused thiophene ring system linked to a pyrimidine moiety, contributing to its biological activity.

  • Molecular Formula: C₁₅H₁₄N₄O₃S
  • Molecular Weight: 342.36 g/mol
  • Structural Characteristics: The presence of various functional groups enhances its solubility and interaction with target proteins.

The structural data indicates that LY2780301's design is optimized for binding to the active sites of the target kinases, influencing their phosphorylation activities .

Chemical Reactions Analysis

Reactions and Technical Details

LY2780301 undergoes several critical chemical reactions that define its mechanism of action:

  • Phosphorylation Inhibition: The primary reaction involves inhibiting the phosphorylation activity of p70S6 kinase and AKT. This inhibition leads to decreased phosphorylation of downstream targets such as ribosomal protein S6.
  • Cellular Impact: In vitro studies have shown that LY2780301 effectively reduces cell proliferation in cancer cell lines by blocking these phosphorylation events, which are crucial for cell cycle progression .

The technical details surrounding these reactions highlight the compound's role in modulating key signaling pathways that regulate cellular growth and survival.

Mechanism of Action

Process and Data

The mechanism by which LY2780301 exerts its effects can be summarized as follows:

  1. Targeting Kinases: LY2780301 selectively binds to p70S6 kinase and AKT, inhibiting their activity.
  2. Downstream Effects: This inhibition leads to reduced phosphorylation of target proteins involved in cell growth signaling, such as ribosomal protein S6 and PRAS40.
  3. Cell Cycle Regulation: As a result, there is a marked decrease in cell proliferation rates in various cancer models, suggesting its potential utility in therapeutic settings.

Data from experimental studies indicate that LY2780301 achieves significant inhibition rates comparable to standard treatments, positioning it as a promising candidate for further clinical evaluation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LY2780301 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide (DMSO) but shows limited solubility in water.
  • Stability: Under standard laboratory conditions, LY2780301 remains stable, although it should be protected from light to prevent degradation.
  • Melting Point: Specific thermal properties have not been widely reported but are essential for formulation development.

These properties are critical for determining the optimal delivery methods and formulations for clinical use .

Applications

Scientific Uses

LY2780301 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: Its primary application lies in oncology, where it is being investigated for use against various cancers characterized by dysregulated AKT/mTOR signaling pathways.
  • Research Tool: Beyond therapeutic applications, LY2780301 serves as a valuable tool for studying cellular signaling mechanisms related to p70S6 kinase and AKT pathways.

Clinical trials have begun assessing its efficacy in combination with other therapies, indicating a broad interest in its potential benefits across different cancer types .

Molecular Mechanisms of LY2780301 in Oncogenic Signaling Pathways

Dual Inhibition of Akt and p70S6K Kinase Activity

LY2780301 is an adenosine triphosphate (ATP)-competitive inhibitor that simultaneously targets two critical kinases: Akt (protein kinase B) and p70 ribosomal protein S6 kinase (p70S6K). By binding to the ATP-binding pockets of these kinases, LY2780301 blocks their catalytic activity, thereby inhibiting phosphorylation-dependent activation. Akt exists in three isoforms (Akt1–3) with distinct cellular functions, but LY2780301 exhibits broad inhibitory activity across all isoforms. Similarly, it suppresses both p70S6K isoforms (p70α and p70β), which are key effectors of the mTORC1 complex [1] [9]. Preclinical studies demonstrate that this dual inhibition disrupts parallel survival pathways, reducing tumor cell proliferation and inducing apoptosis. For example, in breast cancer models, LY2780301 achieves half-maximal inhibitory concentrations (IC₅₀) of 20–50 nM for Akt and 10–30 nM for p70S6K, confirming potent target engagement [1] [3].

  • Mechanistic Specificity: Unlike pan-PI3K inhibitors, LY2780301 selectively targets terminal kinases in the PI3K/Akt/mTOR axis, minimizing upstream compensatory feedback. Its binding mode involves interactions with the hinge region of Akt’s kinase domain, specifically through hydrogen bonding with Glu228 and Met281 residues, which stabilizes the inactive conformation [7] [9].

Disruption of PI3K/Akt/mTOR Signaling Cascade

LY2780301 abrogates signal transduction through the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, a network frequently hyperactivated in cancers via PIK3CA mutations, PTEN loss, or receptor tyrosine kinase amplification. Akt inhibition prevents its phosphorylation at Thr308 (by PDK1) and Ser473 (by mTORC2), blocking membrane translocation and kinase activation. Consequently, LY2780301 suppresses downstream mTORC1 activity, which is regulated by Akt through TSC2 inactivation. This dual-tiered disruption halts cell-cycle progression and metabolic reprogramming in tumors [1] [6] [7].

  • Feedback Loop Modulation: Akt inhibition by LY2780301 attenuates mTORC2-mediated phosphorylation of Akt-Ser473, a key resistance mechanism in PI3K-targeted therapies. Concurrently, p70S6K inhibition relieves negative feedback on insulin receptor substrate 1 (IRS1), preventing pathway reactivation—a limitation observed with rapalogs [5] [6].Table 1: LY2780301’s Impact on Key Nodes in the PI3K/Akt/mTOR Pathway
    Pathway NodeEffect of LY2780301Functional Consequence
    Akt (Thr308/Ser473)Suppresses phosphorylationInhibits cell survival and metabolism
    mTORC1 (S6K, 4E-BP1)Indirect deactivationBlocks protein synthesis
    IRS1Stabilization (via p70S6K inhibition)Reduces RTK-driven pathway reactivation
    TSC2Restored activity (via Akt inhibition)Suppresses Rheb-mediated mTORC1 activation

Role in Suppressing Ribosomal Protein S6 Phosphorylation

p70S6K directly phosphorylates ribosomal protein S6 (rpS6) at Ser235/236 and Ser240/244 residues, a process critical for cap-dependent mRNA translation and ribosome biogenesis. LY2780301 inhibits p70S6K kinase activity, reducing rpS6 phosphorylation by >70% in tumor models (e.g., breast and ovarian cancers) at pharmacologically relevant concentrations (500 mg/kg daily) [3] [4]. This suppression impairs the translation of 5’-terminal oligopyrimidine (5’TOP) mRNAs, which encode ribosomal proteins and elongation factors, thereby reducing the metabolic capacity necessary for tumor growth [4] [7].

  • Downstream Translational Control: Dephosphorylated rpS6 disrupts the assembly of the pre-initiation complex on mRNA, specifically inhibiting the translation of pro-proliferative proteins like c-Myc and cyclins. In the TAKTIC trial, LY2780301-treated HER2-negative breast cancer patients exhibited a 60% reduction in tumoral pS6 levels, correlating with prolonged disease stabilization [3] [6].

Modulation of Downstream Effectors: Cyclin B1 and PRAS40

Beyond rpS6, LY2780301 modulates critical effectors governing cell-cycle progression and apoptosis:

  • Cyclin B1: Akt promotes G2/M transition by phosphorylating and stabilizing cyclin B1. LY2780301-treated cells show reduced cyclin B1 expression, inducing G2/M arrest. In glioblastoma models, this decreases mitotic entry by 40–50% [7].
  • PRAS40 (AKT1S1): As a substrate of both Akt and mTORC1, PRAS40 links growth signals to mTORC1 activity. Akt phosphorylates PRAS40 at Thr246, releasing its inhibition of mTORC1. LY2780301 blocks this phosphorylation, enhancing PRAS40’s suppression of mTORC1 and synergizing with p70S6K inhibition [3] [7].
  • Pro-apoptotic Effects: PRAS40 sequestration by dephosphorylation activates pro-apoptotic proteins like BAD and caspase-9. In pancreatic adenocarcinoma models, LY2780301 increases caspase-9 activity by 3.5-fold, sensitizing cells to cytotoxic agents [7] [8].Table 2: Key Downstream Effectors Modulated by LY2780301
    EffectorRegulationBiological Outcome
    Cyclin B1DownregulationG2/M cell-cycle arrest
    PRAS40Dephosphorylation at Thr246mTORC1 inhibition and apoptosis induction
    BADEnhanced pro-apoptotic activityCaspase-9 activation
    4E-BP1HypophosphorylationInhibition of eIF4E-mediated translation

Properties

Product Name

LY2780301

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

LY2780301; LY-2780301; LY 2780301

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.